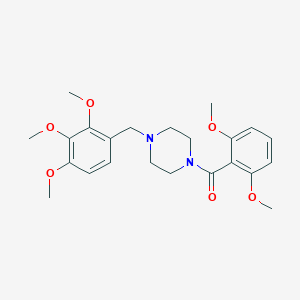
1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as TDP-43 inhibitor, is a chemical compound that has been studied for its potential therapeutic applications in neurodegenerative diseases.
Wirkmechanismus
1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine works by binding to the 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein and preventing its aggregation. 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine is involved in RNA processing and is found in the cytoplasmic inclusions in the brains of patients with neurodegenerative diseases. Inhibition of 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine aggregation may prevent the formation of these inclusions and potentially slow the progression of these diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine can improve cognitive function and memory in animal models. It has also been shown to reduce the levels of 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine aggregates in the brains of mice with ALS. The compound has not shown any significant toxicity or adverse effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine in lab experiments is its specificity for 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein. This allows researchers to target the protein without affecting other cellular processes. However, the compound's low solubility in water and limited bioavailability may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research on 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine. One area of research is the development of more potent and bioavailable analogs of the compound. Another direction is the investigation of the compound's potential in other neurodegenerative diseases, such as Huntington's disease and Parkinson's disease. Additionally, the compound's mechanism of action and its effects on other cellular processes need to be further elucidated.
Synthesemethoden
The synthesis of 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine involves several steps, including the reaction of 2,6-dimethoxybenzoyl chloride with 2,3,4-trimethoxybenzylamine to form an intermediate, which is then reacted with piperazine to yield the final product. The purity and yield of the compound can be improved by using various purification techniques, such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been studied for its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS). It has been shown to inhibit the aggregation of 1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine protein, which is a hallmark of these diseases. The compound has also been studied for its potential to improve cognitive function and memory in animal models.
Eigenschaften
Produktname |
1-(2,6-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine |
|---|---|
Molekularformel |
C23H30N2O6 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
(2,6-dimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H30N2O6/c1-27-17-7-6-8-18(28-2)20(17)23(26)25-13-11-24(12-14-25)15-16-9-10-19(29-3)22(31-5)21(16)30-4/h6-10H,11-15H2,1-5H3 |
InChI-Schlüssel |
TVEJARYGTZRATA-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(3-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247447.png)
![1-Methyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B247448.png)
![4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247449.png)
![1-[1-(3-Fluorobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247451.png)
![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247452.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B247455.png)
![1'-(Bicyclo[2.2.1]hept-2-yl)-4-methyl-1,4'-bipiperidine](/img/structure/B247456.png)
![1-(4-Ethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247457.png)


![3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247460.png)


